Introduction: A Versatile Building Block in Synthetic Chemistry
Introduction: A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride for Advanced Research
This guide provides an in-depth analysis of (4-fluorophenyl)methanesulfonyl chloride, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a cohesive understanding of the compound's properties, reactivity, and applications, grounded in established scientific principles.
(4-fluorophenyl)methanesulfonyl chloride, also known as 4-fluorobenzylsulfonyl chloride, is an organosulfur compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a para-fluorinated phenyl ring attached to a methanesulfonyl chloride moiety, confers a unique combination of reactivity and stability, making it an indispensable tool for introducing the (4-fluorophenyl)methanesulfonyl group into target molecules.[1][3]
The high electrophilicity of the sulfonyl chloride group makes it a potent sulfonylating agent, readily reacting with a wide range of nucleophiles.[2][3] Furthermore, the presence of the fluorine atom on the aromatic ring can enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds, a highly desirable trait in drug discovery.[1] This guide will explore the fundamental chemical properties, reactivity, synthesis, and safe handling of this important synthetic intermediate.
Caption: Generalized workflow for the synthesis of sulfonyl chlorides.
Step-by-Step Methodology:
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Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a cooling bath.
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Initial Charge: The reactor is charged with an aqueous acidic solution (e.g., hydrochloric acid) and a suitable organic solvent if needed. The mixture is cooled to a temperature between 0°C and 10°C. [4]3. Substrate Addition: 4-fluorobenzyl mercaptan is added to the cooled mixture.
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Chlorination: Gaseous chlorine is bubbled through the vigorously stirred mixture at a controlled rate, ensuring the temperature is maintained. [4]The reaction is highly exothermic.
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Reaction Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Workup: Once the reaction is complete, the organic phase containing the product is separated from the aqueous phase. [4]7. Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed. The crude product is then purified by vacuum distillation or recrystallization to yield pure (4-fluorophenyl)methanesulfonyl chloride. [4] Causality: The use of an aqueous medium is crucial for the reaction mechanism, which involves the formation of intermediate sulfonic acids. Careful temperature control is paramount to prevent the formation of chlorinated by-products and ensure a high yield of the desired sulfonyl chloride. [4]
Reactivity and Mechanistic Insights
The chemical behavior of (4-fluorophenyl)methanesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. [3]This group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. [1] Key Reactions:
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Formation of Sulfonamides: It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. [5]This is one of its most important applications in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore.
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Formation of Sulfonate Esters: In reactions with alcohols, typically in the presence of a non-nucleophilic base like pyridine, it forms sulfonate esters. [1]* Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding (4-fluorophenyl)methanesulfonic acid. [1]This necessitates storage under anhydrous conditions.
The electron-withdrawing effect of the fluorine atom on the phenyl ring can further increase the electrophilicity of the sulfur center, potentially enhancing its reactivity compared to non-fluorinated analogs. [3]
Caption: General mechanism for nucleophilic substitution at the sulfonyl chloride.
Applications in Research and Development
(4-fluorophenyl)methanesulfonyl chloride is not an end-product but a critical intermediate for constructing more complex molecules with desired biological or material properties. [2]
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Pharmaceutical Synthesis: It is a key building block for synthesizing a variety of pharmaceutical agents. Its derivatives are explored for treating neurological and cardiovascular conditions. [2][6]The resulting sulfonamides are also investigated as antibacterial agents and enzyme inhibitors. [1][7]* Agrochemical Development: The compound is used to create novel herbicides and pesticides, where the sulfonyl group contributes to the biological activity and the fluorine atom can enhance efficacy and stability. [2][6]* Chemical Biology: Researchers utilize this reagent to modify proteins and peptides. By selectively reacting with nucleophilic residues like lysine, it helps in studying biological pathways and developing new therapeutic strategies. [6]* Fine Chemicals and Materials: It serves as a precursor in the manufacture of various fine chemicals, including dyes and fragrances, and in the development of advanced materials where its unique properties can be leveraged. [2][6]
Safety, Handling, and Storage
Due to its reactivity, (4-fluorophenyl)methanesulfonyl chloride must be handled with appropriate precautions. It is classified as corrosive and toxic. [2][8][9] Hazard Summary:
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Corrosive: Causes severe skin burns and eye damage. [8][9]* Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled. [8]* Reactivity: Reacts with water, potentially liberating toxic gas (HCl). [9][10] Recommended Handling Procedures:
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Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. [10]Eyewash stations and safety showers must be readily accessible. [9][10]2. Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield. [11] * Skin Protection: Wear appropriate chemical-resistant gloves (inspect before use) and a lab coat or a protective suit. [11] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator. [10]3. Handling Practices: Avoid generating dust. [10]Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture. [8]Do not eat, drink, or smoke in the handling area. [8][9] Storage and Stability:
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Conditions: Store in a cool, dry, and well-ventilated area. [9][10]The recommended storage temperature is between 2-8°C. [2][8]* Container: Keep the container tightly closed and stored in a corrosive-resistant container. [8][9]* Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines. [9] First-Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [9][11]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [10][11]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][11]
Conclusion
(4-fluorophenyl)methanesulfonyl chloride is a powerful and versatile reagent with a well-defined reactivity profile. Its ability to efficiently introduce the fluorinated sulfonyl moiety makes it a valuable asset in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full synthetic potential while ensuring laboratory safety.
References
- Benchchem. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.
- Vulcanchem. (n.d.). (4-fluorophenyl)methanesulfonyl Chloride - 103360-04-9.
- Chem-Impex. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride.
- J&K Scientific. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride.
- ChemBK. (n.d.). (4-Fluorophenyl)Methanesulfonyl Chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.
- CymitQuimica. (2025). SAFETY DATA SHEET - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylbenzylsulfonyl chloride, 97%.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Fluorophenyl)methanesulfonyl chloride.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- PharmaBlock. (2019). Application of Methylsulfone in Drug Discovery.
- Google Patents. (1965). Making methanesulfonyl chloride.
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